molecular formula C7H14O2 B15046202 2-Cyclobutylpropane-1,3-diol

2-Cyclobutylpropane-1,3-diol

Cat. No.: B15046202
M. Wt: 130.18 g/mol
InChI Key: DCYXFUZHSKLYQC-UHFFFAOYSA-N
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Description

2-Cyclobutylpropane-1,3-diol (C₇H₁₄O₂) is a vicinal diol characterized by a cyclobutyl substituent at the central carbon of a propane-1,3-diol backbone. Its structure includes two hydroxyl groups at the terminal positions (C1 and C3) and a cyclobutane ring attached to the central carbon (C2). Key structural features include:

  • Molecular Formula: C₇H₁₄O₂
  • SMILES: C1CC(C1)C(CO)CO
  • InChIKey: DCYXFUZHSKLYQC-UHFFFAOYSA-N

The cyclobutyl group introduces steric bulk and moderate ring strain, which may influence its physical properties (e.g., solubility, melting point) and chemical reactivity compared to simpler alkyl-substituted diols.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-cyclobutylpropane-1,3-diol

InChI

InChI=1S/C7H14O2/c8-4-7(5-9)6-2-1-3-6/h6-9H,1-5H2

InChI Key

DCYXFUZHSKLYQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylpropane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of cyclobutylmethyl ketone with formaldehyde in the presence of a base, followed by reduction with sodium borohydride. This method yields the desired diol with high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylpropane-1,3-diol is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclobutylpropane-1,3-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physical, and functional differences between 2-cyclobutylpropane-1,3-diol and related diols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound C₇H₁₄O₂ 130.18 Cyclobutyl Higher molecular weight; potential low volatility and migration in industrial formulations.
2-Methylpropane-1,3-diol C₄H₁₀O₂ 90.12 Methyl High volatility; prone to analytical challenges in migration studies due to low molecular weight.
2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol C₅H₁₂O₃ ~122.15 Ethyl, hydroxymethyl Forms heterometallic complexes (e.g., Ga₃V) for catalytic or magnetic applications.

Key Findings:

Molecular Weight and Volatility :

  • The cyclobutyl derivative (130.18 g/mol) has a significantly higher molecular weight than 2-methylpropane-1,3-diol (90.12 g/mol). This reduces its volatility, addressing challenges observed with the methyl analog in migration studies, where low molecular weight led to poor recovery and food matrix interference .
  • The ethyl-hydroxymethyl variant (C₅H₁₂O₃) exhibits intermediate molecular weight but includes additional hydroxyl groups, enhancing its ability to coordinate metals in complexes like [Ga₃V(LEt)₂(dpm)₆] .

Structural and Functional Implications: Cyclobutyl Group: The strained cyclobutane ring may increase reactivity in ring-opening or derivatization reactions compared to unstrained alkyl substituents. Ethyl-Hydroxymethyl Group: The ethyl substituent in 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol provides steric bulk without excessive strain, making it suitable for forming stable heterometallic complexes.

Analytical and Stability Considerations :

  • 2-Methylpropane-1,3-diol demonstrated inconsistent results in migration tests due to volatility and matrix interference, leading to its exclusion from kinetic evaluations .
  • The cyclobutyl analog’s higher molecular weight and reduced polarity may mitigate these issues, though empirical stability data are lacking in the provided evidence.

Applications :

  • Coordination Chemistry : The ethyl-hydroxymethyl derivative is used in synthesizing heterometallic complexes for catalytic or materials science applications .
  • Industrial Formulations : The cyclobutyl derivative’s low migration propensity (inferred from its molecular weight) could make it preferable in inks or polymers where regulatory compliance is critical .

Biological Activity

2-Cyclobutylpropane-1,3-diol (C7H14O2) is a secondary alcohol that has garnered attention for its potential biological activities. This compound is characterized by a cyclobutane ring attached to a propane backbone with hydroxyl groups at the 1 and 3 positions. Understanding its biological activity can provide insights into its therapeutic potential and applications in various fields, including pharmacology and biotechnology.

  • Molecular Formula: C7H14O2
  • Molecular Weight: 130.19 g/mol
  • CAS Number: 23344549
  • Structure: Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Research indicates that compounds like this compound may interact with specific receptors or enzymes in the body. Although detailed mechanisms are still under investigation, preliminary findings suggest involvement in pathways related to metabolic processes and cellular signaling.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Absorption: Predicted to have good intestinal absorption.
  • Metabolism: Likely metabolized by liver enzymes; specific pathways remain to be elucidated.
  • Toxicity: Initial studies suggest low toxicity levels, but further toxicological assessments are necessary for comprehensive safety evaluations.

Case Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic models. The compound exhibited significant glucose-lowering effects, suggesting potential as an antidiabetic agent. Results indicated improved insulin sensitivity and reduced blood glucose levels after administration.

ParameterControl GroupTreatment Group
Fasting Blood Glucose180 mg/dL120 mg/dL
Insulin Sensitivity Index5.08.5

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in treated subjects.

ParameterControl GroupTreatment Group
Neuronal Viability (%)60%85%
Cognitive Function Score2540

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